molecular formula C24H28N6O2 B10917430 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917430
M. Wt: 432.5 g/mol
InChI Key: JGQAHUWZLOPWGE-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the pyrazolopyridine core. Key steps include:

    Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a diketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the pyrazole ring.

    Construction of the Pyrazolopyridine Core: This is accomplished through a cyclization reaction, often using a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique molecular structure, which may interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of both pyrazole and pyrazolopyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-15-12-16(2)30(27-15)11-7-10-25-24(31)20-14-21(18-8-6-9-19(13-18)32-5)26-23-22(20)17(3)28-29(23)4/h6,8-9,12-14H,7,10-11H2,1-5H3,(H,25,31)

InChI Key

JGQAHUWZLOPWGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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